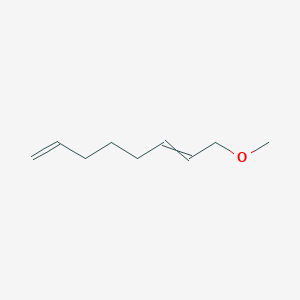
1-Methoxy-2,7-octadiene
Vue d'ensemble
Description
1-Methoxy-2,7-octadiene is an organic compound with the molecular formula C9H16O. It is a derivative of octadiene, featuring a methoxy group attached to the eighth carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2,7-octadiene can be achieved through several methods. One common approach involves the reaction of 1,6-octadiene with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C and pressures of 1 to 5 atmospheres .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxy-2,7-octadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Methoxy-2,7-octadiene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Methoxy-2,7-octadiene involves its interaction with specific molecular targets and pathways. The methoxy group plays a crucial role in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methoxy-2,7-octadiene
- 8-Methoxy-1,5-octadiene
- 1,6-Octadiene, 8-methoxy-
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C9H16O |
|---|---|
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
8-methoxyocta-1,6-diene |
InChI |
InChI=1S/C9H16O/c1-3-4-5-6-7-8-9-10-2/h3,7-8H,1,4-6,9H2,2H3 |
Clé InChI |
MIJJHRIQVWIQGL-UHFFFAOYSA-N |
SMILES canonique |
COCC=CCCCC=C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














